molecular formula C13H11NO4 B2938473 5-(Benzyloxy)-2-nitrophenol CAS No. 83486-63-9

5-(Benzyloxy)-2-nitrophenol

Cat. No. B2938473
CAS RN: 83486-63-9
M. Wt: 245.234
InChI Key: XGCGFGQIRIUEED-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-nitrophenol is a chemical compound with the molecular formula C13H11NO4. It is commonly known as BNP and is used in various scientific research applications. BNP is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.

Scientific Research Applications

  • Catalysis and Chemical Reactions : The study by Notté (2000) discusses the AlphOxTM process, which involves the one-step conversion of benzene into phenol with nitrous oxide using a ZSM-5 catalyst. This process is significant in understanding and tuning catalyst activities for chemical synthesis.

  • Chemical Synthesis : Mustafa, Reddy, and Babu (2015) explored the unexpected C(aryl)–N bond cleavage and formation of Questiomycin A in the reduction reaction of 2-amino-6-nitrophenol derivatives, highlighting novel chemical reactions and synthetic pathways involving nitrophenol derivatives (Mustafa, Reddy, & Babu, 2015).

  • Industrial Synthesis : Zuo (2014) describes the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is derived from 4-nitrophenol. This process is noted for its industrial applicability, low cost, and high yield, making it relevant for large-scale production (Zuo, 2014).

  • Organic Chemistry and Reaction Mechanisms : The work of Attanasi et al. (2006) focuses on the synthesis and reactions of nitro derivatives of hydrogenated cardanol, exploring the reductive carbonylation and catalytic oxidation of 5-n-pentadecyl-2-nitrophenol. This study provides insights into the reaction mechanisms of nitrophenol derivatives (Attanasi et al., 2006).

  • Molecular Electronics : Chen, Reed, Rawlett, and Tour (1999) utilized a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating the potential of nitrophenol derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

  • Pharmaceutical Synthesis : Tang Yan-feng (2012) discussed a new synthesis route of 4-(Benzyloxy)-1H-Indazole, a compound derived from 2-methyl-3-nitrophenol, which is significant in the context of pharmaceutical compound synthesis (Tang Yan-feng, 2012).

  • Environmental Science : Arora and Jain (2012) investigated the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp., showcasing the environmental applications of nitrophenol derivatives in biodegradation processes (Arora & Jain, 2012).

properties

IUPAC Name

2-nitro-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCGFGQIRIUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-nitrophenol

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